molecular formula C15H22ClNO2 B12732883 beta-4-Methylpiperidinoethyl benzoate hydrochloride CAS No. 78219-35-9

beta-4-Methylpiperidinoethyl benzoate hydrochloride

Cat. No.: B12732883
CAS No.: 78219-35-9
M. Wt: 283.79 g/mol
InChI Key: OTWFFHZLCMZYBJ-UHFFFAOYSA-N
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Description

Beta-4-Methylpiperidinoethyl benzoate hydrochloride: is a chemical compound with the molecular formula C15H21NO2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-4-Methylpiperidinoethyl benzoate hydrochloride typically involves the reaction of 4-methylpiperidine with ethyl benzoate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{4-Methylpiperidine} + \text{Ethyl benzoate} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Beta-4-Methylpiperidinoethyl benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Beta-4-Methylpiperidinoethyl benzoate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The exact mechanism of action of beta-4-Methylpiperidinoethyl benzoate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

  • 1-Methyl-4-piperidinyl benzoate hydrochloride
  • 4-(4-Methyl-benzyl)-piperidine hydrochloride

Comparison: Beta-4-Methylpiperidinoethyl benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.

Properties

CAS No.

78219-35-9

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)ethyl benzoate;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-13-7-9-16(10-8-13)11-12-18-15(17)14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H

InChI Key

OTWFFHZLCMZYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCOC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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